molecular formula C6H7F2N3O B11786349 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine

4-(Difluoromethyl)-6-methoxypyrimidin-5-amine

Katalognummer: B11786349
Molekulargewicht: 175.14 g/mol
InChI-Schlüssel: ZKEXPYWQHCHXMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)-6-methoxypyrimidin-5-amine is a heterocyclic compound that contains both fluorine and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine typically involves difluoromethylation reactions. One common method is the reaction of pyrimidine derivatives with difluoromethylating agents under specific conditions. For example, the difluoromethylation of heterocycles can be achieved through radical processes, often using difluorocarbene reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using affordable reagents such as chlorodifluoromethane or fluoroform. These methods are designed to be cost-effective and environmentally friendly, often employing continuous flow processes to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)-6-methoxypyrimidin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group significantly influences the compound’s reactivity and lipophilicity, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other difluoromethylated heterocycles such as difluoromethyl pyrazoles, imidazoles, and triazoles .

Uniqueness

4-(Difluoromethyl)-6-methoxypyrimidin-5-amine is unique due to its specific combination of difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications where enhanced reactivity and stability are required .

Eigenschaften

Molekularformel

C6H7F2N3O

Molekulargewicht

175.14 g/mol

IUPAC-Name

4-(difluoromethyl)-6-methoxypyrimidin-5-amine

InChI

InChI=1S/C6H7F2N3O/c1-12-6-3(9)4(5(7)8)10-2-11-6/h2,5H,9H2,1H3

InChI-Schlüssel

ZKEXPYWQHCHXMK-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=NC(=C1N)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.